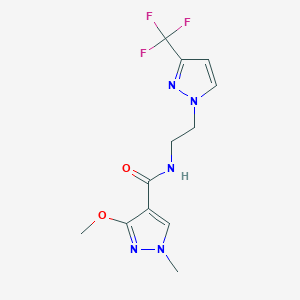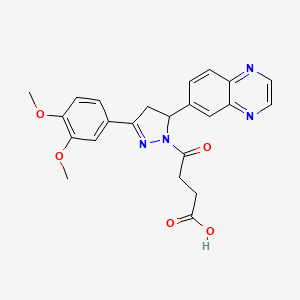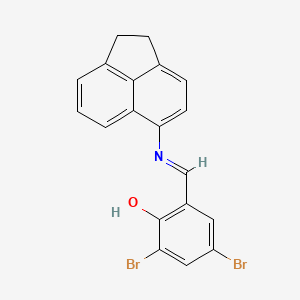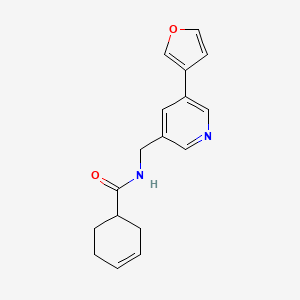![molecular formula C17H17N3O3S2 B2783656 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 878712-68-6](/img/structure/B2783656.png)
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thieno[2,3-d]pyrimidin-2-yl, which is a heterocyclic compound. It has a sulfanyl group attached to the 2-position of the thieno[2,3-d]pyrimidin-2-yl ring and an acetamide group attached to the sulfanyl group. The acetamide group is further substituted with a 3-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It contains a thieno[2,3-d]pyrimidin-2-yl ring, which is a bicyclic system with a sulfur atom in one of the rings. The presence of various functional groups like sulfanyl, acetamide, and methoxyphenyl also contributes to its molecular structure .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of its functional groups. For instance, the sulfanyl group might undergo oxidation or substitution reactions, and the acetamide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging has been a significant application area. Compounds within the thieno[2,3-d]pyrimidine class have been explored for their potential in imaging the translocator protein (18 kDa), which is implicated in neuroinflammation and other pathological conditions. For instance, radiolabeled derivatives of related compounds have been synthesized and evaluated for their use in PET imaging, offering insights into the central nervous system's functioning and disorders (Dollé et al., 2008).
Crystallographic Studies and Molecular Interactions
Crystallographic analyses of thieno[2,3-d]pyrimidine derivatives provide valuable information on their molecular structures and interactions. These studies reveal the hydrogen-bonded aggregation patterns and the influence of molecular constitution changes on these patterns, crucial for understanding compound reactivity and binding properties (Trilleras et al., 2008).
Synthesis and Antimicrobial Activity
The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been explored, with some compounds showing promising antibacterial and antifungal activities. The synthesis of these compounds often involves novel methodologies, contributing to the development of new therapeutic agents against microbial infections (Hossan et al., 2012).
Antitumor Activity Evaluation
Evaluating the antitumor activity of thieno[2,3-d]pyrimidine derivatives is another critical research area. These compounds have been synthesized and tested against various cancer cell lines, demonstrating potential as anticancer agents. Such studies are fundamental for developing new cancer therapies and understanding the molecular mechanisms of action (Hafez & El-Gazzar, 2017).
Antiviral Research and COVID-19
Recent studies have also focused on the potential antiviral properties of thieno[2,3-d]pyrimidine compounds. With the outbreak of COVID-19, research has intensified to find effective antiviral agents. For example, molecular docking studies have explored the interactions between thieno[2,3-d]pyrimidine derivatives and SARS-CoV-2 proteins, suggesting potential applications in treating COVID-19 (Mary et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-7-13-15(25-10)19-17(20(2)16(13)22)24-9-14(21)18-11-5-4-6-12(8-11)23-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAQJCVOOODOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)



